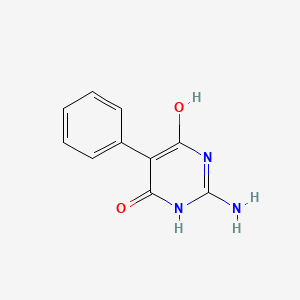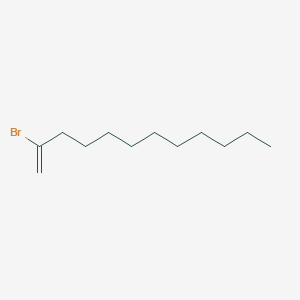
2-Bromo-1-dodecene
Übersicht
Beschreibung
2-Bromo-1-dodecene is an organic compound with the molecular formula C12H23Br. It is a bromoalkene, characterized by the presence of a bromine atom attached to a carbon atom in a dodecene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-dodecene can be synthesized through the bromination of 1-dodecene. The reaction typically involves the addition of bromine (Br2) to 1-dodecene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the 1-dodecene, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-dodecene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Addition Reactions: The double bond in this compound can participate in addition reactions with reagents such as hydrogen (H2) or halogens (X2), resulting in the formation of saturated or dihalogenated compounds.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form dodecadienes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to add hydrogen across the double bond.
Elimination: Strong bases like sodium ethoxide (NaOEt) are used to promote elimination reactions.
Major Products Formed
Alcohols and Ethers: Formed through nucleophilic substitution reactions.
Saturated Hydrocarbons: Formed through hydrogenation reactions.
Dodecadienes: Formed through elimination reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-dodecene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and surfactants.
Biological Studies: Utilized in the study of biological membranes and lipid interactions.
Pharmaceutical Research: Investigated for its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-dodecene involves its reactivity as a bromoalkene. The bromine atom and the double bond confer unique chemical properties, allowing it to participate in various reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromododecane: A bromoalkane with the formula C12H25Br. It differs from 2-Bromo-1-dodecene in that it lacks a double bond.
1-Dodecene: An alkene with the formula C12H24. It lacks the bromine atom present in this compound.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds. The presence of the double bond makes it more reactive in addition reactions, while the bromine atom facilitates substitution reactions.
Eigenschaften
IUPAC Name |
2-bromododec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Br/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENESRXYVZZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373656 | |
| Record name | 2-bromododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74571-85-0 | |
| Record name | 2-bromododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


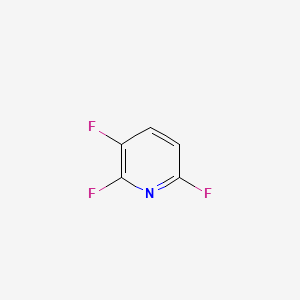

![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)
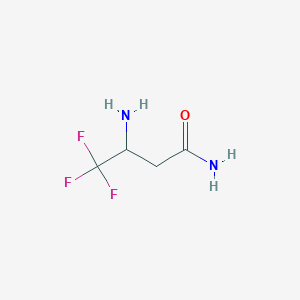
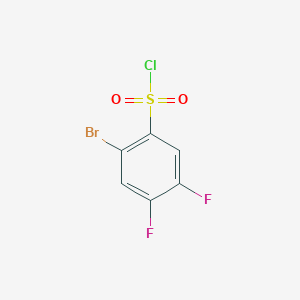
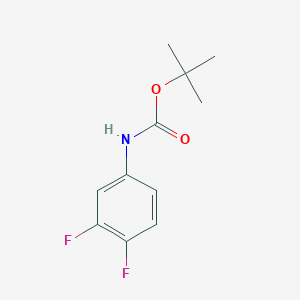
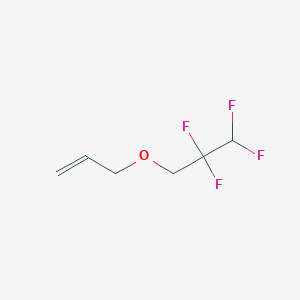
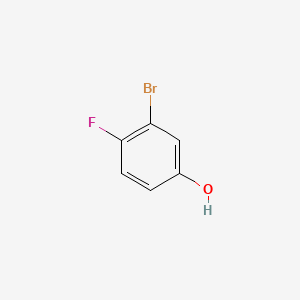
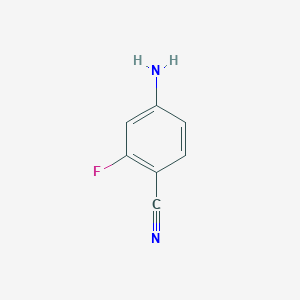
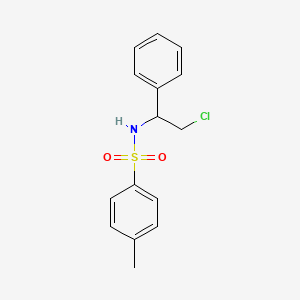
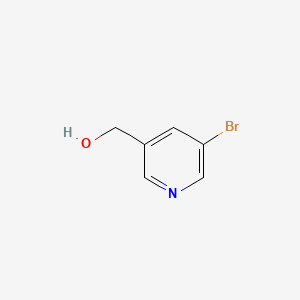
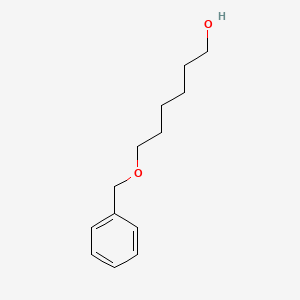
![2-[(2-bromophenyl)formamido]-3-methylbutanoic acid](/img/structure/B1273249.png)
